molecular formula C7H6FNO3 B14850387 Methyl 6-fluoro-5-hydroxynicotinate

Methyl 6-fluoro-5-hydroxynicotinate

Cat. No.: B14850387
M. Wt: 171.13 g/mol
InChI Key: FHODCQFDDBMULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-fluoro-5-hydroxynicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a fluorine atom at position 6, a hydroxyl group at position 5, and a methyl ester at position 3.

Properties

IUPAC Name

methyl 6-fluoro-5-hydroxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODCQFDDBMULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-fluoro-5-hydroxynicotinate typically involves the esterification of 6-fluoro-5-hydroxynicotinic acid. One common method includes the reaction of 6-fluoro-5-hydroxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoro-5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-fluoro-5-hydroxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-5-hydroxynicotinate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound may act by modulating enzymatic activity or interacting with cellular receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties
Methyl 6-fluoro-5-hydroxynicotinate (Hypothetical) N/A C₇H₆FNO₃ 171.13 6-F, 5-OH, 3-COOCH₃ High polarity due to hydroxyl; potential for hydrogen bonding and derivatization
Methyl 6-chloro-5-(trifluoromethyl)nicotinate 1360952-35-7 C₈H₅ClF₃NO₂ 239.58 6-Cl, 5-CF₃, 3-COOCH₃ Enhanced lipophilicity and metabolic stability; electron-withdrawing substituents
Methyl 5-fluoro-6-methoxynicotinate 953780-40-0 C₈H₈FNO₃ 185.15 5-F, 6-OCH₃, 3-COOCH₃ Lower polarity than hydroxyl analog; methoxy improves stability under acidic conditions
Methyl 2-chloro-5-fluoro-6-methoxynicotinate N/A Not provided Not provided 2-Cl, 5-F, 6-OCH₃, 3-COOCH₃ Increased steric hindrance; potential for altered reactivity at position 2
Methyl 6-(hydroxy(phenyl)methyl)nicotinate 63362-42-5 C₁₄H₁₃NO₃ 243.26 6-(PhCH₂OH), 3-COOCH₃ Bulky aromatic substituent; higher molecular weight impacts solubility

Key Comparative Insights

Substituent Effects on Reactivity and Polarity The hydroxyl group in the target compound (position 5) increases polarity and acidity compared to methoxy () or trifluoromethyl () analogs. This enhances solubility in polar solvents (e.g., water or ethanol) but may reduce stability under oxidative conditions .

Molecular Weight and Lipophilicity

  • The target compound has the lowest molecular weight (171.13) among analogs, favoring better bioavailability in drug formulations. By contrast, Methyl 6-(hydroxy(phenyl)methyl)nicotinate (MW 243.26) exhibits reduced membrane permeability due to its bulky phenyl group .
  • Chlorine and trifluoromethyl groups () significantly increase lipophilicity (logP ~2.5–3.0 inferred), making such analogs suitable for central nervous system-targeting drugs .

Synthetic Accessibility

  • The hydroxyl group in the target compound may require protection (e.g., silylation or acetylation) during synthesis to prevent undesired side reactions, adding steps compared to methoxy analogs .
  • Multi-substituted derivatives (e.g., ) demand regioselective synthetic strategies, increasing complexity and cost .

Applications in Pharmaceuticals

  • Trifluoromethyl and chloro analogs () are prevalent in agrochemicals due to their resistance to enzymatic degradation .
  • Methoxy derivatives () serve as prodrug intermediates, where demethylation in vivo releases active hydroxyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.